

7-Methyltetradecanoyl-CoA structure and chemical properties

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Compound of Interest

Compound Name: 7-Methyltetradecanoyl-CoA

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7-Methyltetradecanoyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **7-Methyltetradecanoyl-CoA**, a branched-chain fatty acyl-CoA. While specific experimental data for this particular molecule is limited in publicly available literature, this document extrapolates its core characteristics based on the well-understood principles of fatty acid biochemistry and the known properties of similar long-chain and branched-chain acyl-CoA molecules. This guide covers its putative chemical structure and properties, probable biosynthetic pathways, and potential biological significance. Furthermore, it furnishes detailed, adaptable experimental protocols for its synthesis and analysis, aiming to facilitate further research into its precise roles in metabolic and signaling pathways.

Chemical Structure and Properties

7-Methyltetradecanoyl-CoA is the coenzyme A thioester of 7-methyltetradecanoic acid. The structure consists of a 15-carbon acyl chain (a tetradecanoyl—14-carbon straight chain with a methyl group at the 7th carbon) linked to coenzyme A via a thioester bond.

Chemical Structure

The structure of **7-Methyltetradecanoyl-CoA** can be represented as follows:

Figure 1: Chemical structure of **7-Methyltetradecanoyl-CoA**.

Physicochemical Properties

Quantitative experimental data for **7-Methyltetradecanoyl-CoA** is not readily available. The following table presents estimated properties based on similar long-chain acyl-CoA molecules.

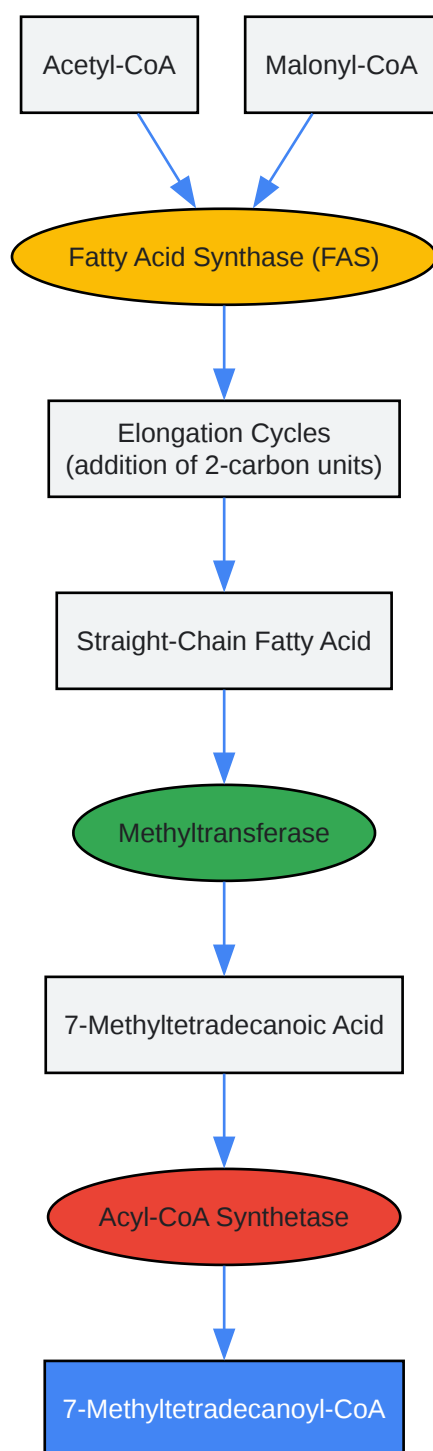
Property	Estimated Value	Basis for Estimation
Molecular Formula	C ₃₆ H ₆₄ N ₇ O ₁₇ P ₃ S	Based on the structure of Coenzyme A and a C _{15:0} branched fatty acid.
Molecular Weight	~1005.9 g/mol	Similar to Palmitoyl-CoA (C ₃₇ H ₆₆ N ₇ O ₁₇ P ₃ S, 1005.9 g/mol) ^[1] .
Physical State	Likely solid at room temperature	Long-chain acyl-CoAs are generally solids ^{[1][2]} .
Solubility	Soluble in aqueous solutions and some organic solvents.	General property of acyl-CoAs.
XLogP3	~ -4.0	Estimated based on the hydrophilic coenzyme A moiety and the lipophilic acyl chain.

Biosynthesis and Metabolism

Specific metabolic pathways involving **7-Methyltetradecanoyl-CoA** have not been detailed in the literature. However, the biosynthesis of branched-chain fatty acids is understood to follow the general fatty acid synthesis pathway, utilizing a branched-chain primer.

Putative Biosynthesis Pathway

The synthesis of branched-chain fatty acids typically initiates with a branched-chain short-chain acyl-CoA primer, which is then elongated by fatty acid synthase (FAS). In the case of a mid-chain methyl branch, the introduction of the methyl group likely occurs via a methyltransferase acting on a fatty acid precursor or the incorporation of a methyl-branched extender unit during elongation.



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Figure 2: A putative biosynthetic pathway for **7-Methyltetradecanoyl-CoA**.

Potential Metabolic Roles

Branched-chain fatty acids are known to be components of cell membranes, where they can influence membrane fluidity[3]. As CoA derivatives, they are activated intermediates in various metabolic processes. Branched-chain fatty acyl-CoAs can be ligands for nuclear receptors like PPAR α , suggesting a role in regulating gene expression related to lipid metabolism[4][5].

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of long-chain acyl-CoAs, which can be adapted for **7-Methyltetradecanoyl-CoA**.

Chemical Synthesis of 7-Methyltetradecanoyl-CoA

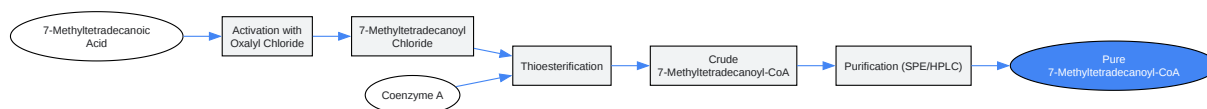
This protocol is adapted from methods for synthesizing other long-chain acyl-CoAs.

Materials:

- 7-Methyltetradecanoic acid
- Oxalyl chloride
- Coenzyme A (free acid)
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Sodium bicarbonate solution (saturated)
- Nitrogen gas
- Standard laboratory glassware (dried)

Procedure:

- Activation of the Fatty Acid:
 - Dissolve 7-methyltetradecanoic acid in anhydrous THF.
 - Add an excess of oxalyl chloride dropwise at room temperature under a nitrogen atmosphere.
 - Stir the reaction mixture for 2-4 hours.
 - Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride.
- Thioesterification:
 - Dissolve the crude 7-methyltetradecanoyl chloride in anhydrous THF.
 - In a separate flask, dissolve coenzyme A in a cold, saturated sodium bicarbonate solution.
 - Slowly add the acyl chloride solution to the coenzyme A solution with vigorous stirring, maintaining the pH between 7.5 and 8.0 by adding more sodium bicarbonate solution as needed.
 - Continue stirring for 1-2 hours at 4°C.
- Purification:
 - Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
 - Extract the product with a suitable organic solvent (e.g., n-butanol).
 - Wash the organic layer with water.
 - Evaporate the solvent under reduced pressure.
 - Further purify the product using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).



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Figure 3: Workflow for the chemical synthesis of **7-Methyltetradecanoyl-CoA**.

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification of acyl-CoAs.

Instrumentation:

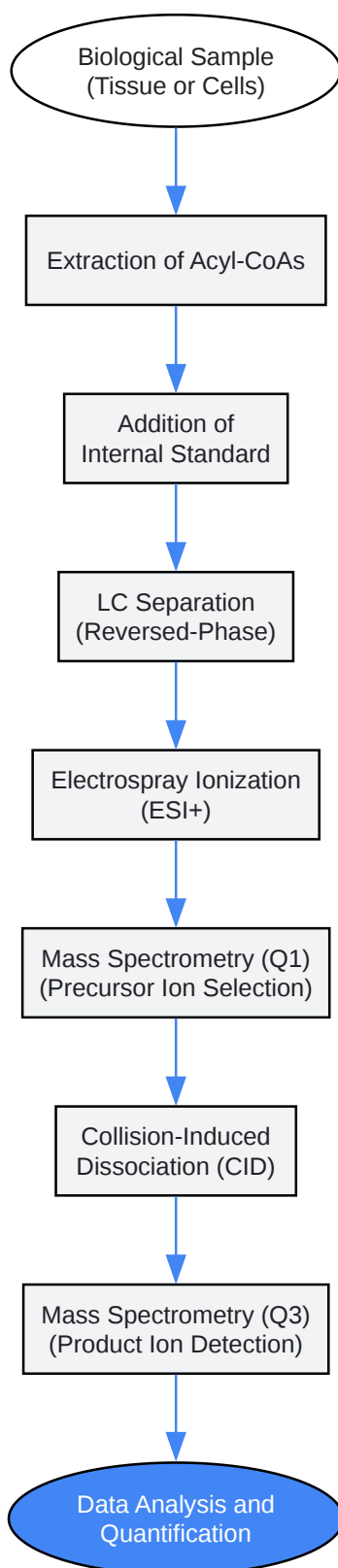
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

- Extraction:
 - Homogenize tissue or cell samples in a cold extraction buffer (e.g., acetonitrile/methanol/water).
 - Centrifuge to pellet proteins and debris.
 - Collect the supernatant containing the acyl-CoAs.
- Internal Standard:
 - Spike the sample with a suitable internal standard (e.g., a C17:0 or other odd-chain acyl-CoA) for accurate quantification.

LC-MS/MS Parameters (Example):

- LC Column: C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Transitions:
 - Precursor Ion (Q1): The $[M+H]^+$ ion of **7-Methyltetradecanoyl-CoA**.
 - Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the acyl chain or a fragment of the coenzyme A moiety.



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Figure 4: General workflow for the analysis of **7-Methyltetradecanoyl-CoA** by LC-MS/MS.

Conclusion

7-Methyltetradecanoyl-CoA represents an understudied member of the branched-chain fatty acyl-CoA family. Based on our understanding of related molecules, it is likely involved in modulating cell membrane properties and regulating metabolic gene expression. The synthesis and analytical protocols provided in this guide offer a framework for researchers to produce and quantify this molecule, enabling further investigation into its specific biological functions. Future studies are warranted to elucidate its precise metabolic pathways and its role in health and disease.

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